molecular formula C11H15NO2 B2835896 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid CAS No. 2155840-66-5

4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B2835896
CAS No.: 2155840-66-5
M. Wt: 193.246
InChI Key: HYPDLRNSCDDDIH-AOOOYVTPSA-N
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Description

4-(1H-Pyrrol-1-yl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1 and a 1H-pyrrole substituent at position 4.

Properties

IUPAC Name

4-pyrrol-1-ylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPDLRNSCDDDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid typically involves the condensation of a cyclohexanone derivative with a pyrrole derivative. One common method includes the reaction of cyclohexanone with pyrrole in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Pyrrol-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(1H-Pyrrol-1-yl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Isomers on the Cyclohexane Core

The position of the pyrrole substituent on the cyclohexane ring significantly influences molecular properties and interactions. Key isomers include:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Source
4-(1H-Pyrrol-1-yl)cyclohexane-1-carboxylic acid 4 C₁₁H₁₅NO₂ 193.24 Not provided - Target
1-(1H-Pyrrol-1-yl)cyclohexane-1-carboxylic acid 1 C₁₁H₁₅NO₂ 193.24 1031596-16-3 95
2-(1H-Pyrrol-1-yl)cyclohexane-1-carboxylic acid 2 C₁₁H₁₅NO₂ 193.24 1342356-36-8 -
  • Key Differences :
    • Substituent Position : The 4-substituted isomer (target compound) offers distinct steric and electronic effects compared to 1- or 2-substituted analogs. For instance, the equatorial positioning of the pyrrole group in the 4-substituted derivative may enhance solubility or binding interactions in biological systems.
    • Synthesis Challenges : Introducing substituents at the 4-position of cyclohexane often requires regioselective methods, such as transition-metal-catalyzed coupling reactions, which are more complex than those for 1- or 2-substituted derivatives [15].

Heterocyclic Core Analogs

Replacing the cyclohexane core with aromatic or heteroaromatic rings alters electronic properties and applications:

Compound Name Core Structure Key Applications Molecular Formula Molecular Weight (g/mol) Source
4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic acid Pyridine Drug synthesis, materials science C₁₀H₉N₂O₂ 189.20
1-Methyl-1H-pyrazole-4-carboxylic acid Pyrazole Agrochemicals, pharmaceuticals C₅H₆N₂O₂ 126.11
  • Comparison :
    • Aromaticity vs. Flexibility : The pyridine and pyrazole cores provide rigid, planar structures conducive to π-π stacking in drug design, whereas the cyclohexane core offers conformational adaptability for targeting diverse binding pockets.
    • Functional Group Reactivity : The carboxylic acid group in all derivatives enables conjugation or salt formation, but the electron-withdrawing nature of pyridine may reduce acidity compared to cyclohexane-based analogs [12].

Cyclohexane Derivatives with Alternative Substituents

Substituents at position 4 of cyclohexane-1-carboxylic acid modulate biological and physical properties:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) CAS Number Source
4-[(2-Sulfamoylphenyl)methyl]cyclohexane-1-carboxylic acid (2-Sulfamoylphenyl)methyl C₁₄H₁₇NO₄S 295.35 1785527-55-0
Dihydroperillic acid 4-(Prop-1-en-2-yl) C₁₀H₁₄O₂ 166.22 Not provided
  • Key Findings: Polar vs. Pharmacological Relevance: Pyrrole-substituted derivatives (e.g., the target compound) may exhibit enhanced binding to aromatic receptors compared to aliphatic-substituted analogs.

Biological Activity

4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with mechanisms of action and relevant case studies.

Structural Characteristics

The compound features a cyclohexane ring, a pyrrole ring, and a carboxylic acid group. This arrangement allows for various interactions with biological molecules, enhancing its potential as a therapeutic agent. The nitrogen atom in the pyrrole ring can form hydrogen bonds, while the carboxylic acid group facilitates further interactions through hydrogen bonding and ionic interactions.

Antimicrobial Properties

Research indicates that 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have shown that derivatives of pyrrole compounds can demonstrate potent activity against various bacterial strains. For instance, pyrrole benzamide derivatives have been reported to have minimal inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Compound TypeMIC (μg/mL)Target Organism
Pyrrole Benzamide Derivatives3.125Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis
Control (Ciprofloxacin)2Escherichia coli

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it can inhibit tumor growth by interacting with specific cellular pathways. For example, it has shown selective cytotoxic effects on cancer cell lines such as MDA-MB-231 and BT-549, potentially through modulation of cell cycle-related proteins like cyclin-dependent kinases (CDK) and retinoblastoma protein (p-RB) .

Case Study:
In a study involving xenograft models of breast cancer, treatment with derivatives of 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been highlighted in research. It appears to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses. This effect is particularly relevant for conditions like asthma and other respiratory diseases, where inflammation plays a key role .

The biological activity of 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is primarily mediated through its interaction with various enzymes and receptors. The pyrrole ring can engage in π-π stacking interactions, while the carboxylic acid group allows for hydrogen bonding with target biomolecules. These interactions can modulate enzyme activities and signal transduction pathways, leading to altered cellular responses.

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